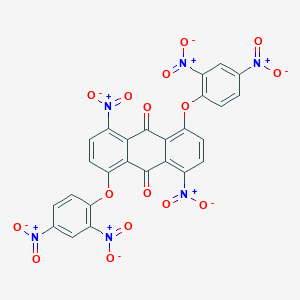
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research due to its unique properties. This compound is also known as Dinitroanthraquinone (DNAA) and is a derivative of anthraquinone. DNAA is used as a reagent in various chemical reactions and has been extensively studied for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of DNAA is not fully understood. It is believed to act as a redox-active compound and generate reactive oxygen species (ROS) upon exposure to light. The ROS generated can cause oxidative damage to cells, leading to cell death. DNAA has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
DNAA has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its use in the development of new antibiotics. DNAA has been shown to cause DNA damage and inhibit the activity of certain enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNAA in lab experiments is its unique properties. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA is also a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry. However, DNAA is a toxic compound and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of DNAA. It can be studied further for its anti-tumor properties and its potential use in cancer treatment. DNAA can also be studied for its antimicrobial properties and its use in the development of new antibiotics. The mechanism of action of DNAA can be studied further to understand its effects on DNA replication and repair. DNAA can also be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA has been studied for its anti-tumor and antimicrobial properties and its potential use in the development of new antibiotics. The mechanism of action of DNAA is not fully understood and requires further study. DNAA is a toxic compound and requires careful handling and disposal.
Synthesemethoden
DNAA can be synthesized by the reaction of 1,5-dinitronaphthalene with phosgene. The resulting product is then reacted with 2,4-dinitrophenol to obtain DNAA. This synthesis method is a multi-step process and requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
DNAA has been extensively used in scientific research as a reagent in various chemical reactions. It is also used as a fluorescent probe for the detection of metal ions. DNAA has been studied for its anti-tumor properties and has shown promising results in pre-clinical studies. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Eigenschaften
CAS-Nummer |
116-78-9 |
|---|---|
Produktname |
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- |
Molekularformel |
C26H10N6O16 |
Molekulargewicht |
662.4 g/mol |
IUPAC-Name |
1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C26H10N6O16/c33-25-22-14(30(41)42)4-8-20(48-18-6-2-12(28(37)38)10-16(18)32(45)46)24(22)26(34)21-13(29(39)40)3-7-19(23(21)25)47-17-5-1-11(27(35)36)9-15(17)31(43)44/h1-10H |
InChI-Schlüssel |
JPBCMHKLKIEZEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
116-78-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



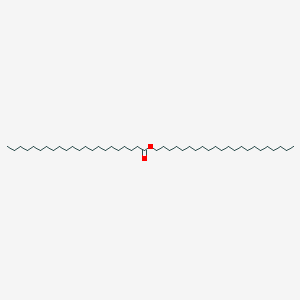
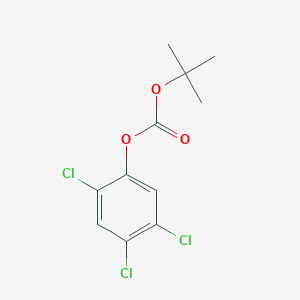
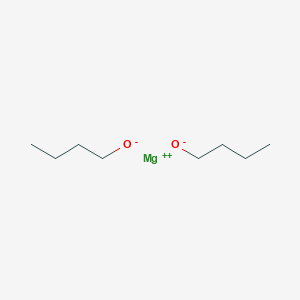
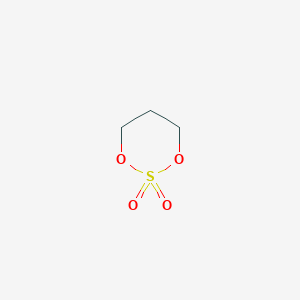
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
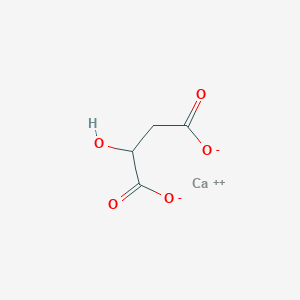
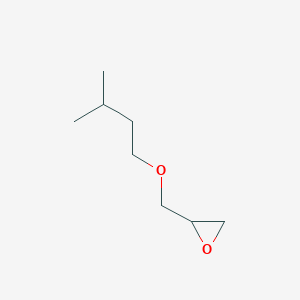
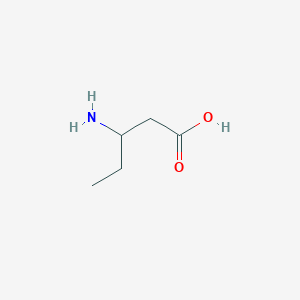
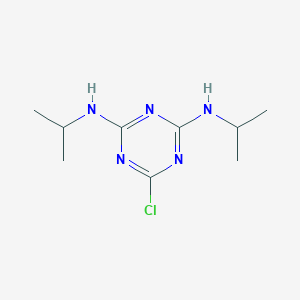
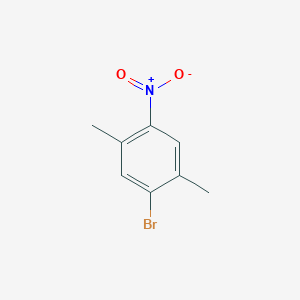
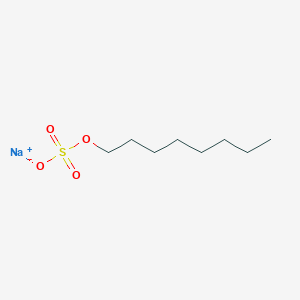
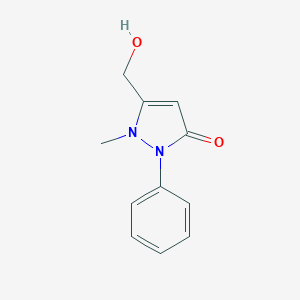
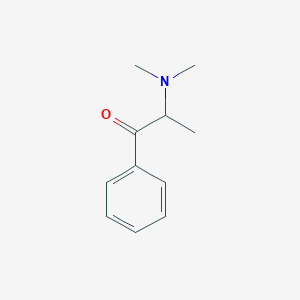
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)